molecular formula C10H8O4 B3028626 4-HYDROXYBENZOYLACRYLIC ACID CAS No. 24849-48-7

4-HYDROXYBENZOYLACRYLIC ACID

Cat. No.: B3028626
CAS No.: 24849-48-7
M. Wt: 192.17 g/mol
InChI Key: LQCBGQDCRBYBMK-UHFFFAOYSA-N
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Description

4-Hydroxybenzoylacrylic acid is an organic compound with the molecular formula C10H8O4. It is characterized by the presence of both a hydroxyl group (-OH) and a carboxyl group (-COOH) attached to an aromatic ring, making it a phenolic derivative of benzoic acid. This compound is known for its chemical stability and versatility in various chemical reactions .

Scientific Research Applications

4-Hydroxybenzoylacrylic acid has a wide range of applications in scientific research:

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

Future Directions

Diphenolic acid, or 4,4-bis(4-hydroxyphenyl)pentanoic acid, represents one of the potentially most interesting bio-products obtainable from the levulinic acid supply-chain . It represents a valuable candidate for the replacement of bisphenol A, which is strongly questioned for its toxicological issues .

Biochemical Analysis

Biochemical Properties

4-(4-Hydroxyphenyl)-4-oxobut-2-enoic acid interacts with several enzymes and proteins in biochemical reactions. The aromatic side chain of phenylalanine is hydroxylated by the enzyme phenylalanine hydroxylase to form tyrosine. The conversion from tyrosine to 4-HPPA is in turn catalyzed by tyrosine aminotransferase .

Cellular Effects

The effects of 4-(4-Hydroxyphenyl)-4-oxobut-2-enoic acid on cells and cellular processes are diverse. It is involved in the antioxidative action and can induce expression of Nrf2 . It also has potential anticancer and antioxidant activities .

Molecular Mechanism

The molecular mechanism of 4-(4-Hydroxyphenyl)-4-oxobut-2-enoic acid involves its interaction with biomolecules. It inhibits α-amylase and α-glucosidase in a mixed-type and competitive manner . The interaction of the compound with both enzymes is primarily influenced by hydrogen bonding and van der Waals forces .

Metabolic Pathways

4-(4-Hydroxyphenyl)-4-oxobut-2-enoic acid is involved in several metabolic pathways. It is an intermediate in the metabolism of the amino acid phenylalanine . It is also involved in the ubiquinone and other terpenoid-quinone biosynthesis, monobactam biosynthesis, tyrosine metabolism, phenylalanine, tyrosine and tryptophan biosynthesis, novobiocin biosynthesis, and others .

Transport and Distribution

It is known that it can influence the metabolic activities within cells .

Subcellular Localization

It is known that it plays a crucial role in the metabolism of the amino acid phenylalanine .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxybenzoylacrylic acid can be synthesized through the reaction of 4-hydroxyacetophenone with glyoxylic acid monohydrate in the presence of acetic acid under an inert atmosphere. The reaction mixture is heated to reflux overnight, followed by quenching with water and extraction with ethyl acetate. The product is then purified by flash chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves similar steps as the laboratory preparation, scaled up for industrial use. This includes the use of larger reactors, continuous flow systems, and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxybenzoylacrylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced aromatic compounds.

    Substitution: Halogenated or nitrated aromatic compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxybenzoylacrylic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility and stability make it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

4-(4-hydroxyphenyl)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-6,11H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCBGQDCRBYBMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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